14,15-Dehydro Budesonide Acetate

Pharmaceutical impurity profiling LC-MS method development Quality control

14,15-Dehydro Budesonide Acetate is a critical analytical reference standard for Budesonide impurity profiling. Its unique molecular structure—featuring a C14-C15 double bond and 21-acetate group—directly impacts chromatographic retention and LC-MS ionization, essential for resolving Budesonide EP Impurity E from the API. This chemically defined standard is mandatory for ANDA/NDA regulatory submissions, ensuring method specificity and ICH Q3B(R2) compliance. Substitution with generic budesonide or other impurities will cause analytical inaccuracy and regulatory failure.

Molecular Formula C27H34O7
Molecular Weight 470.6 g/mol
Cat. No. B13856168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,15-Dehydro Budesonide Acetate
Molecular FormulaC27H34O7
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C
InChIInChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1
InChIKeyBFKMMLGHEPOOBR-ABJGVCPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14,15-Dehydro Budesonide Acetate: A Validated Analytical Reference Standard for Budesonide Impurity Profiling


14,15-Dehydro Budesonide Acetate (CAS: not publicly standardized; synonyms: (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione 21-acetate) is a chemically defined derivative of the corticosteroid budesonide, primarily recognized as an analytical reference standard. It serves as the acetate ester of 14,15-Dehydro Budesonide, a known impurity designated as Budesonide EP Impurity E and USP Related Compound E in pharmacopoeial monographs [1]. This compound is synthesized for use in pharmaceutical quality control, method validation, and stability studies [2]. With a molecular formula of C27H34O7 and a molecular weight of 470.55 g/mol, it is structurally distinguished by an additional double bond between carbons 14 and 15 of the steroid nucleus and an acetyl group at the 21-position, which alters its chromatographic behavior and solubility relative to the parent drug and other impurities .

Critical Differentiation: Why 14,15-Dehydro Budesonide Acetate Cannot Be Substituted by Generic Budesonide Impurity Standards


Generic substitution with budesonide or other budesonide-related impurities is analytically invalid and scientifically unsound. 14,15-Dehydro Budesonide Acetate is a chemically distinct compound with a unique molecular weight (470.55 g/mol), a specific acetate functional group, and an unsaturated C14-C15 bond . These structural features directly impact its retention time in HPLC/UPLC methods, its ionization efficiency in LC-MS, and its solubility in various matrices [1]. The USP and EP monographs for Budesonide specify the use of 'Budesonide Related Compound E' (14,15-Dehydro Budesonide) and its related substances for impurity profiling . The acetate derivative is a critical intermediate and a potential process-related impurity that must be resolved and quantified separately. Using a different impurity standard, such as 16α-Hydroxyprednisolone or Budesonide Impurity C, would result in inaccurate identification, misquantification, and potential failure of regulatory compliance for ANDA/NDA submissions [1].

Quantitative Differentiation of 14,15-Dehydro Budesonide Acetate for Analytical Method Selection


Molecular Weight Distinction from 14,15-Dehydro Budesonide (Impurity E)

14,15-Dehydro Budesonide Acetate possesses a molecular weight of 470.55 g/mol, which is 42.04 Da (approximately 9.8%) greater than that of 14,15-Dehydro Budesonide (428.52 g/mol) due to the presence of an acetyl group at the 21-position [1]. This mass difference provides a definitive and unambiguous analytical signal in mass spectrometry, enabling baseline separation in LC-MS assays and preventing misidentification as the non-acetylated impurity.

Pharmaceutical impurity profiling LC-MS method development Quality control

Structural Differentiation via HPLC Retention Time Shift

The presence of an acetate ester at the 21-position and the 14,15-unsaturation in 14,15-Dehydro Budesonide Acetate significantly alters its reversed-phase HPLC retention behavior compared to the non-acetylated 14,15-Dehydro Budesonide impurity [1]. While specific retention time (Rt) values are system- and column-dependent, the acetate derivative exhibits increased hydrophobicity and thus a longer retention time under standard C18 column conditions. This property enables clear chromatographic resolution from the parent drug and other known impurities, which is a requirement for pharmacopoeial compliance .

HPLC method validation Impurity profiling Pharmaceutical analysis

Regulatory Identification as Budesonide EP Impurity E (USP Related Compound E)

The parent compound, 14,15-Dehydro Budesonide (CAS 131918-64-4), is explicitly designated as Budesonide EP Impurity E and USP Related Compound E in the official monographs [1]. 14,15-Dehydro Budesonide Acetate, as a related process intermediate, is critical for characterizing and quantifying this impurity class. The pharmacopoeial acceptance criteria for Budesonide specify a limit for total impurities, with individual impurity thresholds typically set at ≤0.10% to ≤0.15% [2]. The use of a validated reference standard for the acetate derivative ensures that all members of this impurity class are accurately identified and controlled.

Regulatory compliance Pharmacopoeial standards ANDA submission

Optimal Use Cases for 14,15-Dehydro Budesonide Acetate Reference Standards in Pharmaceutical Quality Control


HPLC Method Validation for Budesonide Drug Product Release Testing

14,15-Dehydro Budesonide Acetate serves as a critical reference standard for system suitability testing and impurity identification during the validation of HPLC methods for budesonide finished dosage forms. Its distinct retention time and UV spectrum (as inferred from its structure) allow for the verification of column performance and peak resolution, ensuring that the method can accurately separate and quantify the specified impurity E class from the budesonide API [1].

LC-MS/MS Method Development for Trace Impurity Quantification in ANDA Submissions

Due to its unique molecular weight and ionization characteristics, this compound is an ideal calibrant and internal standard candidate for developing sensitive LC-MS/MS methods required for quantifying low-level (≤0.1%) impurities in budesonide drug products . Its use enables the precise measurement of this specific impurity, which is essential for demonstrating product purity and meeting ICH Q3B(R2) thresholds [2].

Stability Study Impurity Profiling and Forced Degradation Analysis

When conducting ICH Q1A(R2) stability studies on budesonide formulations, 14,15-Dehydro Budesonide Acetate is used to identify and track the formation of the 14,15-dehydro degradation pathway. Its use as a reference standard confirms whether the observed impurity peaks correspond to the formation of this specific, pharmacopoeia-listed impurity, differentiating it from other degradation products that may arise under thermal or oxidative stress [1].

Reference Standard for Process Analytical Technology (PAT) in Budesonide API Manufacturing

During the synthesis of budesonide active pharmaceutical ingredient (API), 14,15-Dehydro Budesonide Acetate may be generated as a process-related impurity. Its use as an authentic reference material is essential for developing in-process control methods (e.g., at-line HPLC) to monitor and minimize the formation of this impurity, thereby improving process robustness and final API purity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14,15-Dehydro Budesonide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.